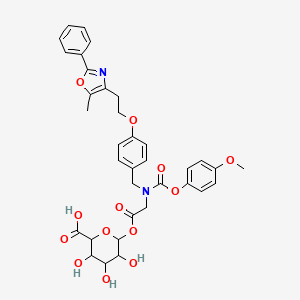
Muraglitazar Acyl-b-D-glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Muraglitazar Acyl-b-D-glucuronide is a metabolite of Muraglitazar, a dual peroxisome proliferator-activated receptor-α/γ activator. This compound is formed through the process of acyl glucuronidation, which is a common metabolic pathway for many drugs. This compound is primarily found in bile and represents a significant portion of the dose after oral administration .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Muraglitazar Acyl-b-D-glucuronide is synthesized through the glucuronidation of Muraglitazar. The process involves the use of UDP-glucuronic acid and human liver microsomes. The reaction is typically carried out in a sodium phosphate buffer with the presence of NADPH .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large bioreactors and optimized conditions to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the stability of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Muraglitazar Acyl-b-D-glucuronide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Hydroxylation: This is a specific type of oxidation where a hydroxyl group is added to the compound.
O-demethylation: This reaction involves the removal of a methyl group from the compound.
Common Reagents and Conditions
NADPH: Used as a reducing agent in oxidation reactions.
Human Liver Microsomes: Provide the necessary enzymes for the reactions.
Sodium Phosphate Buffer: Maintains the pH of the reaction mixture.
Major Products Formed
Hydroxylated Metabolites: Formed through hydroxylation reactions.
O-demethylated Metabolites: Formed through O-demethylation reactions.
Wissenschaftliche Forschungsanwendungen
Muraglitazar Acyl-b-D-glucuronide has several scientific research applications, including:
Chemistry: Used as a model compound to study glucuronidation and other metabolic pathways.
Biology: Helps in understanding the metabolic fate of drugs and their metabolites.
Medicine: Used in drug development and safety assessment studies.
Industry: Employed in the production of Muraglitazar and related compounds.
Wirkmechanismus
Muraglitazar Acyl-b-D-glucuronide exerts its effects through the activation of peroxisome proliferator-activated receptor-α/γ. These receptors play a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation. The compound binds to these receptors, leading to the activation of various downstream signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Muraglitazar Acyl-b-D-glucuronide is similar to other acyl glucuronide metabolites, such as Peliglitazar Acyl-b-D-glucuronide. Both compounds are formed through glucuronidation and share similar metabolic pathways. this compound is less stable in plasma compared to Peliglitazar Acyl-b-D-glucuronide .
List of Similar Compounds
Eigenschaften
Molekularformel |
C35H36N2O13 |
|---|---|
Molekulargewicht |
692.7 g/mol |
IUPAC-Name |
3,4,5-trihydroxy-6-[2-[(4-methoxyphenoxy)carbonyl-[[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl]amino]acetyl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C35H36N2O13/c1-20-26(36-32(47-20)22-6-4-3-5-7-22)16-17-46-24-10-8-21(9-11-24)18-37(35(44)48-25-14-12-23(45-2)13-15-25)19-27(38)49-34-30(41)28(39)29(40)31(50-34)33(42)43/h3-15,28-31,34,39-41H,16-19H2,1-2H3,(H,42,43) |
InChI-Schlüssel |
VLMNHAOSAKQBJM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)CN(CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O)C(=O)OC5=CC=C(C=C5)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















